2'-Hydroxy-4,4',6'-trimethoxychalcone is a natural product found in Boesenbergia rotunda, Vitex quinata, and other organisms with data available.
See also: Piper methysticum root (part of).
Flavokawain A
CAS No.: 3420-72-2
Cat. No.: VC21317732
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3420-72-2 |
---|---|
Molecular Formula | C18H18O5 |
Molecular Weight | 314.3 g/mol |
IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ |
Standard InChI Key | CGIBCVBDFUTMPT-RMKNXTFCSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O |
SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |
Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |
Melting Point | 113 °C |
Chemical Properties and Structure of Flavokawain A
Flavokawain A is characterized by the molecular formula C₁₈H₂₀O₅ and a molecular weight of 316.3 g/mol . The compound is also known by several synonyms including Flavokawine A and 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one . The IUPAC name for the compound is 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one .
Physical and Chemical Characteristics
The chemical structure of Flavokawain A contains several key functional groups that contribute to its biological activities. These include:
-
A phenyl ring with methoxy substituents
-
A hydroxyl group that participates in hydrogen bonding
-
A propan-1-one linker between aromatic rings
-
Multiple methoxy groups that affect lipophilicity
Structural Properties of Flavokawain A
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₈H₂₀O₅ | |
Molecular Weight | 316.3 g/mol | |
XLogP3-AA | 3.6 | |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 5 | |
Rotatable Bond Count | 7 | |
Exact Mass | 316.13107373 Da |
Anticancer Properties of Flavokawain A
Flavokawain A has demonstrated significant anticancer activities against multiple cancer types, with particularly notable effects on bladder cancer and breast cancer cells.
Effects on Bladder Cancer
Flavokawain A exhibits strong antiproliferative and apoptotic effects in human bladder cancer cells . Research has shown that it significantly inhibits the growth of bladder tumor cells both in vitro and in vivo. In a nude mice model, Flavokawain A demonstrated a 57% inhibition of bladder tumor growth . The compound has been identified as a natural inhibitor of protein arginine methyltransferase 5 (PRMT5) in bladder cancer, suggesting a specific molecular target for its anticancer effects .
Effects on Breast Cancer
Studies have revealed that Flavokawain A induces apoptosis in both MCF-7 and MDA-MB231 breast cancer cell lines in a dose-dependent manner . Interestingly, the compound demonstrates selective cell cycle arrest patterns depending on the p53 status of the cells. In MDA-MB231 cells (p53 mutant), Flavokawain A induces a G2/M arrest, while in MCF-7 cells (p53 wild-type), it causes a G1 arrest . This suggests that Flavokawain A's anti-cancer activity may be influenced by the p53 status of cancer cells.
Additionally, Flavokawain A has been shown to inhibit the metastatic process in breast cancer cells. It effectively halts migration and invasion processes in the highly metastatic MDA-MB231 cell line and inhibits angiogenesis, a critical process for tumor progression .
Molecular Mechanisms of Flavokawain A
The anticancer effects of Flavokawain A are mediated through multiple molecular mechanisms, primarily focusing on apoptotic pathways and cell cycle regulation.
Apoptotic Pathways
Flavokawain A predominantly induces apoptosis through the intrinsic mitochondrial pathway . In bladder cancer cells, it causes:
-
Significant loss of mitochondrial membrane potential
-
Release of cytochrome c into the cytosol
-
Time-dependent decrease in anti-apoptotic Bcl-x(L) protein
-
Decreased association of Bcl-x(L) to pro-apoptotic Bax
Studies using Bax knockout primary mouse embryo fibroblasts and a Bax inhibitor peptide demonstrated that Bax protein is at least partially required for the apoptotic effect of Flavokawain A . This confirms the central role of the mitochondrial pathway in Flavokawain A-induced cell death.
Regulation of Apoptosis Inhibitors
A particularly important aspect of Flavokawain A's anticancer activity is its ability to down-regulate expression of apoptosis inhibitors. Specifically, it reduces the expression of:
Both XIAP and survivin are key factors responsible for apoptosis resistance and are frequently overexpressed in bladder tumors. By targeting these anti-apoptotic proteins, Flavokawain A may have dual efficacy in preferentially inducing apoptosis in bladder tumors .
Cell Cycle Regulation
The cell cycle effects of Flavokawain A appear to be dependent on the genetic characteristics of the cancer cells, particularly p53 status:
Cancer Cell Line | p53 Status | Cell Cycle Effect | Reference |
---|---|---|---|
MDA-MB231 | Mutant p53 | G2/M arrest | |
MCF-7 | Wild-type p53 | G1 arrest |
This differential effect suggests that Flavokawain A interacts with cell cycle regulatory mechanisms in a context-dependent manner.
Immunomodulatory Effects of Flavokawain A
Effects on Immune Cell Populations
Flavokawain A has been shown to increase T cell populations, including:
These effects suggest that Flavokawain A may enhance antitumor immunity by stimulating cell-mediated immune responses. In studies using Balb/c mice, Flavokawain A raised the population of T cell subsets without significantly altering levels of serum biochemical parameters .
Cytokine Regulation
Flavokawain A treatment elevates the levels of key immunomodulatory cytokines in serum, including:
These cytokines play essential roles in the activation and regulation of immune responses, particularly cell-mediated immunity that is crucial for anticancer effects.
Immune System Enhancement
In murine models, Flavokawain A has been observed to stimulate splenocyte proliferation, contributing to enhanced immune system function . This property, combined with its effects on T cell populations and cytokine production, suggests that Flavokawain A could serve as a potential immune-modulator drug without causing significant toxicity .
Anti-inflammatory Properties of Flavokawain A
Inflammation plays a critical role in cancer development and progression. Flavokawain A has demonstrated notable anti-inflammatory effects that may contribute to its anticancer activities.
Reduction of Pro-inflammatory Mediators
In cancer-challenged mice, Flavokawain A treatment significantly reduced the levels of major pro-inflammatory mediators, including:
-
Nitric oxide (NO)
-
Inducible nitric oxide synthase (iNOS)
-
Nuclear factor-kappa B (NF-κB)
-
Intercellular adhesion molecule (ICAM)
These effects suggest that Flavokawain A may prevent the inflammatory process in cancer-prone microenvironments, potentially inhibiting inflammation-associated cancer progression.
Future Perspectives for Flavokawain A Research
Flavokawain A represents a promising natural compound with diverse biological activities that warrant further investigation.
Research Gaps and Future Directions
Several research gaps remain to be addressed:
-
Comprehensive toxicological evaluation in diverse animal models
-
Investigation of pharmacokinetics and bioavailability
-
Development of effective delivery systems to enhance bioavailability
-
Exploration of synergistic effects with established cancer therapies
-
Clinical studies to translate preclinical findings
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume